N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core substituted at position 5 with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (3-hydroxyoxolan-3-yl)methyl substituent, introducing a hydroxylated tetrahydrofuran ring. The molecular formula is C₁₃H₁₇NO₅S, with a molecular weight of 335.35 g/mol.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(4-6-18-9-13)8-14-20(16,17)11-1-2-12-10(7-11)3-5-19-12/h1-2,7,14-15H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINKOMTZYJJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCOC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chlorides under basic conditions.
Attachment of the Hydroxyoxolan Moiety: The hydroxyoxolan moiety is attached via a nucleophilic substitution reaction, where the hydroxyoxolan derivative reacts with the benzofuran-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyoxolan moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Oxo derivatives of the hydroxyoxolan moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Functionalized benzofuran derivatives with various substituents.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran ring can interact with various receptors. The hydroxyoxolan moiety may enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Structure : All three compounds share a 2,3-dihydrobenzofuran core. The sulfonamide group in the target compound and its methyl analogue contrasts with the hydroxyurea group in ’s compound .
Substituent Effects: The methyl group in the N-methyl analogue () reduces steric hindrance and hydrophilicity compared to the bulkier hydroxyoxolane group in the target compound .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (335.35 g/mol) compared to the N-methyl analogue (213.26 g/mol) is attributed to the hydroxyoxolane substituent. This group likely improves aqueous solubility due to its hydroxyl and ether moieties.
Pharmacological and Biochemical Implications
While direct activity data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogues:
- Sulfonamide Derivatives: Sulfonamides are known for diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects. The N-methyl analogue () serves as a building block for further functionalization, suggesting the target compound could be optimized for similar applications .
Biological Activity
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzofuran core, which is known for its biological activity, along with a sulfonamide group that enhances its pharmacological properties.
Physical Properties
- Molecular Formula : C₁₃H₁₅N₁O₅S
- Molecular Weight : 301.33 g/mol
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar to other sulfonamides, it demonstrates antibacterial activity by interfering with folate synthesis in bacteria.
- Antioxidant Activity : The benzofuran component contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Agents : Due to its ability to inhibit bacterial growth, it may be developed as a new class of antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Apoptosis Induction in Cancer Cells : In vitro studies on human breast cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells upon treatment.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
